molecular formula C4H6O3 B8718524 1,3-Dioxan-5-one CAS No. 87683-81-6

1,3-Dioxan-5-one

Cat. No. B8718524
CAS RN: 87683-81-6
M. Wt: 102.09 g/mol
InChI Key: GYRVFISXYPPJBT-UHFFFAOYSA-N
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Patent
US05770773

Procedure details

IR (NEAT): significative bands at 3360, 1440, 1380 cm-1By working in a similar way but using 1,3-dioxan-5-one, 2,2-diethyl-1,3-dioxan-5-one and 1,5-dioxaspiro[5,5]undecan-3-one, in place of 2,2-dimethyl-1,3-dioxan-5-one, the following compounds were respectively obtained: 1.3-dioxan-5-one oxime, 2-diethyl-1.3-dioxan-5-one oxime and 1.5-dioxaspiro[5.51]undecan-3-one oxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-diethyl-1,3-dioxan-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CC(=O)COC1.[CH2:8]([C:10]1([CH2:17]C)[O:15][CH2:14][C:13](=[O:16])[CH2:12][O:11]1)C.O1C2(CCCCC2)OCC(=O)C1>>[CH3:8][C:10]1([CH3:17])[O:15][CH2:14][C:13](=[O:16])[CH2:12][O:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COCC(C1)=O
Step Two
Name
2,2-diethyl-1,3-dioxan-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(OCC(CO1)=O)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(COC12CCCCC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(CO1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.